

# Application Notes and Protocols: 1,2-Diiodoethene in Sonogashira Coupling Reactions

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## Compound of Interest

Compound Name: 1,2-Diiodoethene

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **1,2-diiodoethene** in Sonogashira coupling reactions. Available as both (E) and (Z) isomers, **1,2-diiodoethene** is a powerful and versatile building block for the stereoselective synthesis of conjugated enynes and other valuable organic molecules.<sup>[1]</sup> The presence of two iodine atoms allows for selective mono- or di-functionalization, making it an essential tool in the synthesis of complex molecular architectures, including pharmaceutical intermediates and bioactive compounds.<sup>[1][2]</sup>

## Introduction to 1,2-Diiodoethene in Sonogashira Couplings

The Sonogashira coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.<sup>[3]</sup> **1,2-Diiodoethene** serves as an excellent vinyl halide substrate in this reaction, offering the distinct advantage of stereoretention. This allows for the synthesis of either (E)- or (Z)-enynes with high fidelity, depending on the starting isomer of **1,2-diiodoethene**.<sup>[1]</sup>

The differential reactivity of the two carbon-iodine bonds can be exploited to achieve either mono- or di-functionalization. This unique feature enables the sequential introduction of two different alkyne moieties, leading to the synthesis of unsymmetrical enediynes in a controlled

manner.<sup>[2]</sup><sup>[4]</sup> Enediynes are a critical structural motif found in a class of potent antitumor antibiotics, highlighting the relevance of this methodology in drug discovery.<sup>[2]</sup>

## Data Presentation: Representative Yields in Sonogashira Couplings of **1,2-Diiodoethene**

The following tables summarize representative yields for the Sonogashira coupling of both (Z)- and (E)-**1,2-diiodoethene** with various terminal alkynes under typical reaction conditions.

Table 1: Sonogashira Coupling with (Z)-**1,2-Diiodoethene**

Entry	Terminal Alkyne	Catalyst System	Base / Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ / $\text{CuI}$	$\text{Et}_3\text{N}$ / THF	Room Temp.	2-3	(Z)-1-iodo-2-(phenylethynyl)ethene	85
2	1-Hexyne	$\text{PdCl}_2(\text{PPh}_3)_2$ / $\text{CuI}$	$\text{Et}_3\text{N}$ / THF	Room Temp.	2-3	(Z)-1-iodo-2-(hex-1-yn-1-yl)ethene	82
3	Trimethylsilylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ / $\text{CuI}$	$\text{Et}_3\text{N}$ / THF	Room Temp.	3	(Z)-1-iodo-2-((trimethylsilyl)ethynyl)ethene	88
4	4-Methoxyphenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ / $\text{CuI}$	$\text{Et}_3\text{N}$ / THF	Room Temp.	2.5	(Z)-1-iodo-2-((4-methoxyphenyl)ethynyl)ethene	87
5	Cyclohexylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ / $\text{CuI}$	$\text{Et}_3\text{N}$ / THF	Room Temp.	4	(Z)-1-(cyclohexylethynyl)-2-iodoethene	80

Table 2: Sonogashira Coupling with (E)-1,2-Diiodoethene

Entry	Terminal Alkyne	Catalyst System	Base / Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	Phenylacetylene	Pd(OAc) <sub>2</sub> / CuI	Et <sub>3</sub> N / THF	Room Temp.	12	(E)-1-iodo-2-(phenylethynyl)ethene	85[5]
2	1-Octyne	Pd(OAc) <sub>2</sub> / CuI	Et <sub>3</sub> N / THF	Room Temp.	12	(E)-1-iodo-2-(oct-1-yn-1-yl)ethene	78[5]
3	4-Tolylacetylene	Pd(OAc) <sub>2</sub> / CuI	Et <sub>3</sub> N / THF	Room Temp.	12	(E)-1-iodo-2-(p-tolylethynyl)ethene	82[5]
4	2-Ethynylphenol	Pd(OAc) <sub>2</sub> / CuI	Et <sub>3</sub> N / THF	Room Temp.	12	(E)-2-(2-iodo-2-phenylethynyl)phenol	75[5]
5	3-Butyn-1-ol	Pd(OAc) <sub>2</sub> / CuI	Et <sub>3</sub> N / THF	Room Temp.	12	(E)-4-(2-iodoethynyl)but-3-yn-1-ol	72[5]

## Experimental Protocols

The following are detailed methodologies for key experiments involving the Sonogashira coupling of **1,2-diiodoethene**.

## Protocol 1: Synthesis of a (Z)-Enyne via Mono-Sonogashira Coupling

This protocol outlines the synthesis of a (Z)-enyne from (Z)-**1,2-diiodoethene** and a terminal alkyne.

Materials:

- (Z)-**1,2-Diiodoethene**
- Terminal Alkyne (e.g., Phenylacetylene)
- Bis(triphenylphosphine)palladium(II) chloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Anhydrous Tetrahydrofuran (THF)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Argon or Nitrogen gas supply
- Standard Schlenk line glassware

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere of argon, add (Z)-**1,2-diiodoethene** (1.0 mmol, 279.8 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
- Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL) to the flask via syringe.
- Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
- Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired (Z)-enyne.

## Protocol 2: One-Pot, Two-Step Synthesis of an Unsymmetrical Diarylacetylene

This protocol describes the sequential Sonogashira coupling of **1,2-diiodoethene** with two different terminal alkynes in a one-pot fashion to generate an unsymmetrical diarylacetylene, a core structure for enediyne-based anticancer agents.<sup>[2]</sup>

Materials:

- **1,2-Diiodoethene** (either isomer can be used, this will determine the final stereochemistry)
- Terminal Alkyne 1
- Terminal Alkyne 2
- Bis(triphenylphosphine)palladium(II) chloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Anhydrous Tetrahydrofuran (THF)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Argon or Nitrogen gas supply
- Standard Schlenk line glassware

#### Procedure:

##### First Coupling:

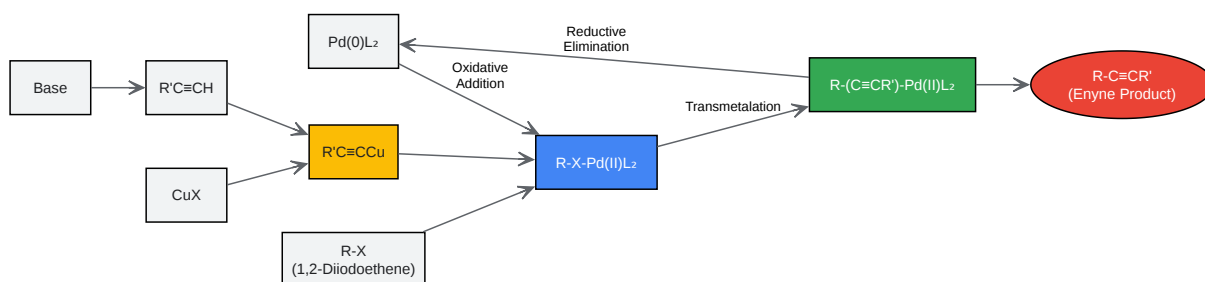
- To a flame-dried Schlenk flask under an inert atmosphere of argon, add **1,2-diiodoethene** (1.0 mmol, 279.8 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).[\[2\]](#)
- Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).[\[2\]](#)
- Add Terminal Alkyne 1 (1.1 mmol) dropwise at room temperature.[\[2\]](#)
- Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.[\[2\]](#)

##### Second Coupling:

- To the same reaction mixture, add Terminal Alkyne 2 (1.2 mmol).[\[2\]](#)
- If necessary, add additional bis(triphenylphosphine)palladium(II) chloride (0.01 mmol, 7 mg) and copper(I) iodide (0.02 mmol, 3.8 mg).[\[2\]](#)
- Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor the disappearance of the mono-coupled intermediate by TLC.
- Upon completion, work up the reaction as described in Protocol 1 (steps 5-7).
- Purify the crude product by column chromatography on silica gel to isolate the unsymmetrical diarylacetylene.

## Visualizations

### General Sonogashira Catalytic Cycle

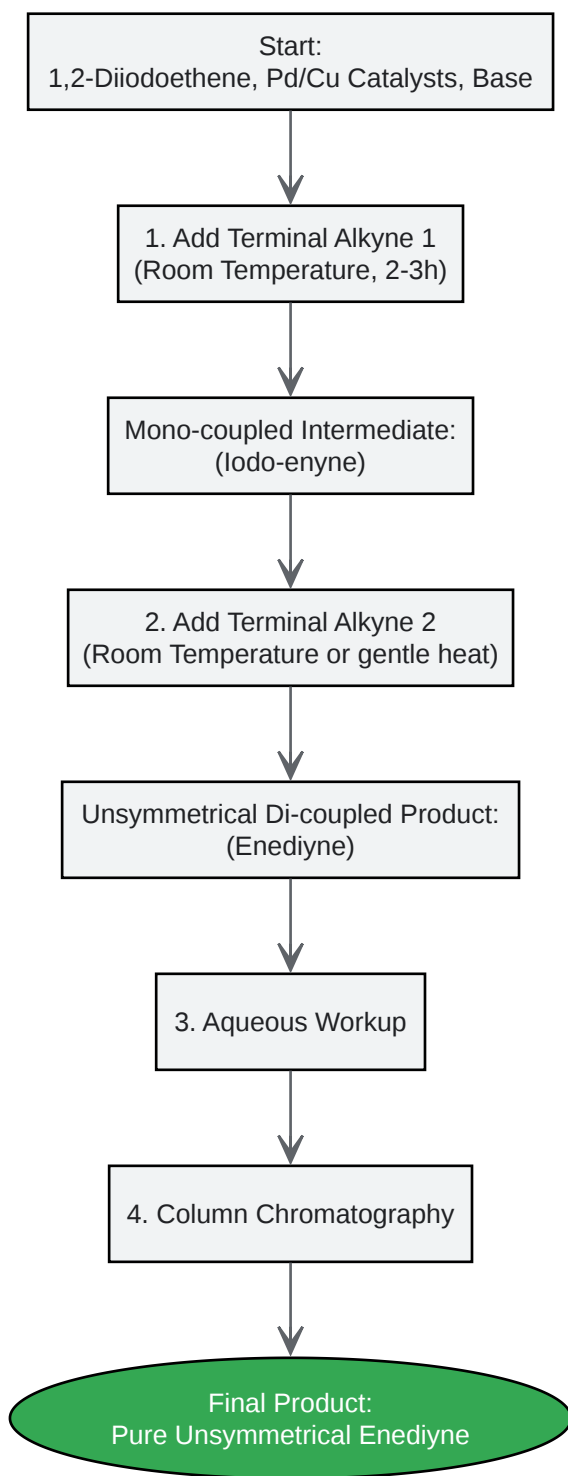


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Caption: The catalytic cycle of the Sonogashira coupling reaction.

## Experimental Workflow: One-Pot Synthesis of Unsymmetrical Enediynes

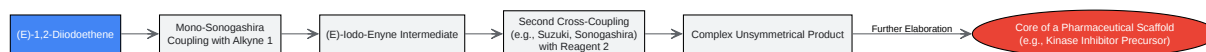




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Caption: Workflow for the one-pot synthesis of unsymmetrical enediynes.

## Logical Relationship: Synthesis of Pharmaceutical Intermediates



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